{3-[(2-Methylpropane)sulfonyl]phenyl}boronic acid
Description
{3-[(2-Methylpropane)sulfonyl]phenyl}boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonyl group containing a 2-methylpropane moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis and various applications in chemistry and biology.
Properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4S/c1-8(2)7-16(14,15)10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIQVMZJSPCTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)CC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2-Methylpropane)sulfonyl]phenyl}boronic acid typically involves the reaction of a phenylboronic acid derivative with a sulfonyl chloride containing the 2-methylpropane group. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
{3-[(2-Methylpropane)sulfonyl]phenyl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Sulfides.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
{3-[(2-Methylpropane)sulfonyl]phenyl}boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {3-[(2-Methylpropane)sulfonyl]phenyl}boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of biosensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be reversed under specific conditions, allowing for controlled release and detection .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the sulfonyl group, making it less versatile in certain applications.
4-Sulfonylphenylboronic acid: Contains a sulfonyl group at a different position on the phenyl ring, affecting its reactivity and binding properties.
Uniqueness
{3-[(2-Methylpropane)sulfonyl]phenyl}boronic acid is unique due to the presence of both the boronic acid and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications in synthesis, research, and industry compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
